Radical Hydrodeiodination Performance
In a comparative study of radical hydrodeiodination, 1-benzyloxymethyl-3-iodo-benzene demonstrated superior reactivity compared to a standard aryl iodide. The target compound was reduced with a yield of 95% under the optimized conditions (Na-alcoholate, O2 initiator), whereas the analogous reaction with iodobenzene yielded only 88% under identical conditions [1]. This 7% yield advantage highlights the compound's enhanced susceptibility to electron-catalyzed reduction, a property that can be leveraged for selective deprotection or functional group interconversion in complex synthetic sequences.
| Evidence Dimension | Hydrodeiodination Yield |
|---|---|
| Target Compound Data | 95% |
| Comparator Or Baseline | Iodobenzene: 88% |
| Quantified Difference | 7% higher yield |
| Conditions | Na-alcoholate, O2 initiator, room temperature, as reported in Dewanji et al., 2016 |
Why This Matters
This quantitative difference in yield directly impacts process efficiency and cost, making the target compound a more efficient substrate for radical-based synthetic methodologies.
- [1] Dewanji A, Mück-Lichtenfeld C, Studer A. Radical Hydrodeiodination of Aryl, Alkenyl, Alkynyl, and Alkyl Iodides with an Alcoholate as Organic Chain Reductant through Electron Catalysis. Angew Chem Int Ed. 2016;55(23):6749-6752. (Supporting Information, Table S1) View Source
